(2-Bromoethyl)trimethylammonium bromide

Catalog No.
S793558
CAS No.
2758-06-7
M.F
C5H13Br2N
M. Wt
246.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromoethyl)trimethylammonium bromide

CAS Number

2758-06-7

Product Name

(2-Bromoethyl)trimethylammonium bromide

IUPAC Name

2-bromoethyl(trimethyl)azanium;bromide

Molecular Formula

C5H13Br2N

Molecular Weight

246.97 g/mol

InChI

InChI=1S/C5H13BrN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

OINMNSFDYTYXEQ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCBr.[Br-]

Synonyms

2-Bromo-N,N,N-trimethyl-ethanaminium Bromide; Bromcholin; Bromocholine Bromide; Hypercyl; Kathesin; Trimethyl β-Bromoethylammonium Bromide;

Canonical SMILES

C[N+](C)(C)CCBr.[Br-]

(2-Bromoethyl)trimethylammonium bromide, also known as N,N,N-trimethylethanaminium-2-bromoethane bromide, is a quaternary ammonium salt with the chemical formula C5H13BrN•Br. It is a white crystalline solid with a melting point of approximately 244°C (decomposition) []. This compound possesses interesting chemical and physical properties that have made it relevant in various scientific research fields.

Applications in Material Science

(2-Bromoethyl)trimethylammonium bromide has been explored as a potential ionic liquid []. Ionic liquids are salts with melting points below 100°C, and they offer unique properties such as high thermal stability, good conductivity, and low volatility. Research suggests that (2-Bromoethyl)trimethylammonium bromide can be used as a precursor for the synthesis of novel ionic liquids with desirable properties for various applications, including electrolytes in batteries and catalysts in chemical reactions [].

Applications in Biomedical Research

(2-Bromoethyl)trimethylammonium bromide has been investigated for its potential antimicrobial activity. Studies have shown that it exhibits antibacterial and antifungal properties against various pathogens []. However, further research is needed to determine its efficacy and safety for potential clinical applications.

(2-Bromoethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C5_5H13_{13}Br2_2N and a molecular weight of 246.97 g/mol. It is commonly represented by its International Union of Pure and Applied Chemistry name, 2-bromoethyl(trimethyl)azanium bromide. This compound appears as beige to brown chunks or powder and has a melting point ranging from 240°C to 244°C . It is recognized for its role as a phase transfer catalyst and is utilized in various

, primarily involving nucleophilic substitutions. The bromine atom in the compound serves as a leaving group, allowing for reactions with nucleophiles such as thiols, amines, and alcohols. For instance, it can react with thiols to form thioether derivatives, which are valuable in organic synthesis. Additionally, it can be used in the synthesis of various alkylated products through substitution reactions .

This compound exhibits biological activity that makes it relevant in pharmacological contexts. It has been noted for its potential use in biological studies due to its ability to modify cellular membranes and influence cell signaling pathways. Its acute toxicity profile indicates that it can cause skin irritation, serious eye damage, and respiratory issues upon exposure . The specific mechanisms of its biological effects are still under investigation, but its reactivity suggests potential applications in drug development.

The synthesis of (2-Bromoethyl)trimethylammonium bromide typically involves the reaction of trimethylamine with 2-bromoethanol in the presence of a suitable solvent. The general reaction can be summarized as follows:

  • Reactants: Trimethylamine + 2-Bromoethanol
  • Conditions: The reaction is usually conducted under reflux conditions to facilitate the nucleophilic substitution.

The product can be purified through recrystallization or chromatography techniques to obtain high-purity samples suitable for laboratory use .

(2-Bromoethyl)trimethylammonium bromide finds applications in various fields:

  • Organic Synthesis: It serves as a phase transfer catalyst, facilitating reactions between organic compounds in different phases.
  • Pharmaceutical Development: Its ability to modify biological systems makes it a candidate for drug design and development.
  • Agricultural Chemistry: It is used as a plant growth regulator and in formulations aimed at enhancing crop yield .

Interaction studies involving (2-Bromoethyl)trimethylammonium bromide focus on its reactivity with biological molecules such as proteins and nucleic acids. Research indicates that it can interact with thiol groups in proteins, leading to modifications that may alter protein function. These interactions are crucial for understanding the compound's biological effects and potential therapeutic applications . Further studies are needed to fully elucidate these interactions.

Several compounds share structural similarities with (2-Bromoethyl)trimethylammonium bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyltrimethylammonium bromideC5_5H12_{12}BrNLacks the bromoethyl group; used similarly as a phase transfer catalyst.
Benzyltrimethylammonium chlorideC9_9H12_{12}ClNContains a benzyl group instead; used in organic synthesis but has different solubility properties.
Propyltrimethylammonium bromideC6_6H15_{15}BrNSimilar structure but with a propyl group; used in similar applications but may show different reactivity patterns.

The uniqueness of (2-Bromoethyl)trimethylammonium bromide lies in its specific reactivity profile due to the presence of the bromoethyl group, which enhances its ability to participate in nucleophilic substitution reactions compared to other quaternary ammonium compounds .

The historical development of (2-Bromoethyl)trimethylammonium bromide is closely tied to the broader research on quaternary ammonium compounds, which have been extensively studied since the early 20th century. While the search results don't provide explicit information about its first synthesis or discovery, the compound has been registered with CAS number 2758-06-7 and appears in various chemical databases. Its alternative names, including "Bromocholine bromide," "BTAB," and "BCB," suggest its relationship to choline derivatives and historical applications in plant regulation.

The compound belongs to the broader class of quaternary ammonium compounds, which have been studied for their surfactant properties, antimicrobial effects, and catalytic capabilities. Over time, the applications of (2-Bromoethyl)trimethylammonium bromide have evolved from basic organic chemistry to more sophisticated uses in materials science and advanced catalysis. Its incorporation into research across multiple scientific domains indicates its versatility and the ongoing discovery of new applications.

Structural Characterization and Charge Distribution

(2-Bromoethyl)trimethylammonium bromide is a quaternary ammonium salt with the molecular formula C₅H₁₃Br₂N and a molecular weight of 246.97 g/mol. Its structure consists of a positively charged nitrogen atom bonded to three methyl groups and a 2-bromoethyl group, with a bromide counterion. The linear formula is represented as BrCH₂CH₂N(CH₃)₃Br.

The quaternary ammonium center carries a permanent positive charge, while the bromide acts as the counter anion. This charge distribution is key to the compound's functionality, particularly in its applications as a phase-transfer catalyst. The positively charged nitrogen can interact with anionic components, influencing biochemical pathways and cellular processes. The bromoethyl group provides a reactive site for further chemical modifications, making this compound valuable in organic synthesis.

In terms of molecular structure representation, the compound can be described using various notations:

  • InChI: InChI=1S/C5H13BrN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1
  • InChIKey: OINMNSFDYTYXEQ-UHFFFAOYSA-M
  • SMILES: C(N+(C)C)CBr.[Br-] or [Br-].BrCCN+(C)C (canonical)

The charge distribution in the molecule makes it amphiphilic, with a hydrophilic quaternary ammonium head and a relatively hydrophobic bromoethyl tail. This amphiphilic character contributes to its surfactant properties and ability to form micelles, which can enhance the solubility and bioavailability of hydrophobic drugs.

Research Significance in Catalysis and Materials Science

(2-Bromoethyl)trimethylammonium bromide has demonstrated significant research value across multiple scientific disciplines, with particular importance in catalysis and materials science.

In catalysis, the compound functions as an effective phase-transfer catalyst (PTC). Phase-transfer catalysts facilitate reactions between substances in immiscible phases, such as organic and aqueous solutions, by transferring reactants across phase boundaries. The mechanism typically involves the formation of ion pairs between the quaternary ammonium cation and an anionic reactant, allowing the transfer of the anion into the organic phase where it can react more readily. This catalytic property makes (2-Bromoethyl)trimethylammonium bromide valuable in organic synthesis, particularly for reactions that would otherwise be hindered by phase separation issues.

In materials science, the compound has shown promising applications in several areas:

  • Ferroelectric Materials: Research has demonstrated that bromocholine bromide is a molecular ferroelectric with a moderate phase transition temperature of 329 K. The order-disorder dynamic transition of the organic cations results in symmetry breaking from a centrosymmetric paraelectric phase (P2₁/m) to a polar ferroelectric phase (P2₁), providing a moderate spontaneous polarization of 1.0 μC cm⁻². This property makes it valuable for potential applications in memory devices, sensors, and other electronic components.

  • Nonlinear Optical Materials: When incorporated into certain complexes, the compound has shown potential as a nonlinear optical material. Studies have reported powder SHG (Second Harmonic Generation) efficiency up to 2.5 times higher than that of KDP (potassium dihydrogen phosphate) crystals, which are standard reference materials in nonlinear optics. The compound's good optical transmission in the visible spectrum makes it suitable for nonlinear frequency conversion applications.

  • Polymer Science: The compound has been used in the synthesis of ionic polyacetylenes through the uncatalyzed polymerization of 2-ethynylpyridine, resulting in polymers with interesting electro-optical and electrochemical properties. This demonstrates its utility in creating functional polymeric materials with potential applications in electronics and optoelectronics.

Reaction of Trimethylamine with 2-Bromoethanol

The most direct method for synthesizing (2-bromoethyl)trimethylammonium bromide involves the quaternization of trimethylamine with 2-bromoethanol. In this reaction, trimethylamine acts as a nucleophile, displacing the hydroxyl group of 2-bromoethanol to form the quaternary ammonium salt. A study demonstrated optimal conditions using a 33% trimethylamine solution in ethanol heated to 70°C for three hours, yielding the product in 87% purity after purification [2]. The reaction mechanism proceeds via an Sₙ2 displacement, with the bromine atom serving as a leaving group. Post-reaction processing includes evaporation of volatile components and exhaustive acetylation to prevent undesired deprotection of intermediates [2]. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure, with characteristic signals for the trimethylammonium group (δ 3.12 ppm in ^1^H NMR) and the ethyl-bromide backbone [2].

Alternative Routes Using 1,2-Dibromoethane

An alternative two-step synthesis leverages 1,2-dibromoethane as a bifunctional alkylating agent. In the first step, phthalimide potassium reacts with 1,2-dibromoethane in N,N-dimethylformamide (DMF) to form N-(2-bromoethyl)phthalimide, achieving a 71% yield [3]. Subsequent displacement of the phthalimide group with trimethylamine in ethanol produces the target compound. This method circumvents stability issues associated with direct quaternization, as the intermediate is less prone to decomposition [3]. The overall yield for this route is 49%, with purification involving hydrazine-mediated deprotection and recrystallization [3]. This approach is particularly advantageous for large-scale synthesis due to its operational simplicity and reduced side reactions.

Industrial-Scale Production Methodologies

Industrial production of (2-bromoethyl)trimethylammonium bromide prioritizes cost efficiency, scalability, and minimal waste generation. Key considerations include:

  • Solvent Selection: Ethanol and acetonitrile are preferred for their ability to dissolve both amine and alkylating agents while facilitating easy removal via distillation [2] [3].
  • Reactor Design: Continuous-flow systems mitigate exothermic risks during quaternization, enabling precise temperature control at 70–80°C [2].
  • Purification Techniques: Liquid-liquid extraction with chloroform or diethyl ether removes unreacted amines, while vacuum distillation isolates the product [3].

A notable industrial protocol involves the reaction of 1,2-dibromoethane with trimethylamine in a 3:1 molar ratio, achieving 85% conversion in batch reactors [3]. The process eliminates phthalimide intermediates, streamlining production and reducing hazardous waste.

Patented Synthesis Innovations

Dimethyl Sulfate-Based Quaternization Reactions

While dimethyl sulfate is a well-known quaternizing agent, its application to (2-bromoethyl)trimethylammonium bromide synthesis remains underexplored in the literature. Existing patents describe analogous reactions where dimethyl sulfate alkylates tertiary amines, suggesting potential adaptability for this compound. However, the provided sources focus exclusively on bromoethanol and dibromoethane routes [2] [3].

Sequential Tertiary Amine Quaternization Strategies

Recent advancements involve sequential alkylation-quaternization steps to enhance yield and purity. For example, a patented method first reacts 2-bromoethanol with a tertiary amine precursor, followed by quaternization with methyl iodide. Although not directly reported for this compound, the approach mirrors the phthalimide-based synthesis [3], where sequential reactions achieve higher efficiency (71% vs. 45% for one-step methods) [3]. This strategy minimizes byproducts such as deacetylated derivatives, which commonly arise in direct quaternization [2].

Table 1: Comparative Analysis of Synthesis Methods

MethodReactantsConditionsYieldPurification Steps
Direct Quaternization [2]Trimethylamine, 2-Bromoethanol70°C, 3 h, ethanol87%Evaporation, acetylation
Dibromoethane Route [3]1,2-Dibromoethane, PhthalimideDMF, 48 h, rt71%*Hydrazine treatment, extraction
Industrial Scale [3]1,2-Dibromoethane, TrimethylamineBatch reactor, 85°C85%Distillation, filtration

*Yield for intermediate step; overall yield 49%.

Table 2: Solvent Impact on Reaction Efficiency

SolventBoiling Point (°C)Reaction Time (h)Yield
Ethanol [2]78387%
Acetonitrile [2]822478%
DMF [3]1534871%

The mechanistic behavior of (2-Bromoethyl)trimethylammonium bromide as a phase transfer catalyst encompasses complex interfacial phenomena that facilitate the transport of ionic species between immiscible phases. This quaternary ammonium salt operates through well-defined mechanisms that enable efficient nucleophilic substitution reactions and sophisticated multi-phase catalytic processes.

Interfacial Ion Transport Mechanisms

The interfacial ion transport mechanisms of (2-Bromoethyl)trimethylammonium bromide involve sophisticated molecular-level processes that occur at the boundary between aqueous and organic phases. The catalyst functions through two primary mechanistic pathways: the extraction mechanism and the interfacial mechanism [1] [2] [3].

In the extraction mechanism, first proposed by Starks, the phase transfer catalyst facilitates the transport of counter ions between the aqueous and organic phases [2]. The process initiates with ion exchange between the quaternary ammonium cation and the target anion in the aqueous phase, forming a lipophilic ion pair. This ion pair, denoted as Q⁺Y⁻, must then traverse the interface and partition into the organic phase where the catalytic reaction occurs [4] [2].

The interfacial mechanism, formulated by Mąkosza, describes a different transport mode where highly lipophilic quaternary ammonium salts with limited aqueous solubility remain catalytically active [2] [3]. In this mechanism, the catalyst operates at the interface itself, facilitating anion transport without complete dissolution in either phase.

Table 1: Interfacial Ion Transport Parameters

ParameterTypical Range/ValueReference
Ion Exchange Rate10⁻³ to 10⁻² cm/s [5] [6]
Diffusion Coefficient10⁻⁶ to 10⁻⁵ cm²/s [7] [8]
Interfacial Tension EffectSignificant impact on transport [7] [8]
Rate Determining StepNucleophile attack or ion diffusion [9] [10]
Mass Transfer CoefficientVaries with stirring and temperature [10] [11]
Activation Energy40-60 kJ/mol [12] [13]

The molecular dynamics of ion transport involve the formation of interfacial protrusions, where the ion moves together with a protrusion of one solvent into the other [7]. The effective diffusion coefficient for ion transport can be calculated using the relationship: Deff = kBT/[6πηri + (4/3)(hmax/δ)²L], where η is the average viscosity, ri is the Stokes radius of the ion, L and hmax represent the lateral size and maximal height of the protrusion, and δ is the half-width of the equilibrium ion-interface coupling function [7].

Studies utilizing second harmonic generation spectroscopy have provided direct evidence for interfacial carbanion formation during phase transfer catalysis [1]. The interfacial region exhibits unique properties where carbanions are generated and subsequently transported as lipophilic ion pairs into the organic phase. This process involves the continuous exchange of anions between the aqueous and organic phases, with the quaternary ammonium cation serving as the transport vehicle [1] [3].

The kinetics of interfacial ion transport are governed by several factors including the distribution coefficient of the catalyst between phases, the interfacial area, and the stirring efficiency [10]. The film conversion parameter (φ) and mass Biot number (BiQY) are critical dimensionless parameters that determine the relative importance of diffusion and reaction processes [10].

Temperature effects on interfacial ion transport are significant, with higher temperatures generally increasing the rate of ion exchange and diffusion processes [12]. The relationship between temperature and transport rate follows Arrhenius kinetics, with typical activation energies ranging from 40 to 60 kJ/mol for most phase transfer catalyzed reactions [12] [13].

Role in Nucleophilic Substitution Reactions

(2-Bromoethyl)trimethylammonium bromide plays a crucial role in facilitating nucleophilic substitution reactions by enabling the transfer of nucleophilic anions from aqueous to organic phases where they can effectively attack electrophilic substrates [14] [4] [15]. The mechanism involves the formation of lipophilic ion pairs that overcome the thermodynamic barriers associated with dissolving ionic species in nonpolar organic solvents.

The catalytic cycle begins with the quaternary ammonium cation exchanging its bromide counterion for the desired nucleophile in the aqueous phase [4] [2]. This ion exchange process is thermodynamically favorable due to the lipophilic nature of the quaternary ammonium cation, which preferentially associates with the organic phase. The resulting ion pair, Q⁺Nu⁻, then partitions into the organic phase where it encounters the organic substrate [4] [15].

Table 2: Nucleophilic Substitution Reaction Data

Reaction TypeCharacteristicsRate EnhancementReference
SN2 MechanismBimolecular, concerted process5-100 fold increase [9] [16]
Primary Alkyl HalidesFastest reaction ratesUp to 95% yield [4] [9]
Secondary Alkyl HalidesModerate reaction rates50-80% enhancement [9] [16]
Tertiary Alkyl HalidesSlowest rates, competing eliminationLimited enhancement [17] [18]
StereochemistryInversion of configurationRetained selectivity [17] [18]
Solvent EffectsPolar aprotic solvents favor SN2Improved rates [9] [16]

The nucleophilic substitution follows the SN2 mechanism, characterized by a concerted process where bond formation and bond breaking occur simultaneously [19] [20] [17]. The reaction rate depends on both the concentration of the substrate and the nucleophile, following second-order kinetics: Rate = k[RX][Nu⁻] [17] [21]. The presence of the phase transfer catalyst significantly enhances the effective concentration of the nucleophile in the organic phase, leading to substantial rate accelerations.

Primary alkyl halides exhibit the fastest reaction rates due to minimal steric hindrance around the carbon center [19] [17]. The reaction of 1-chlorooctane with sodium cyanide in the presence of a quaternary ammonium catalyst exemplifies this behavior, achieving 95% yield in less than 2 hours at 105°C [4]. Secondary alkyl halides show moderate reactivity, while tertiary substrates are generally unreactive toward SN2 substitution due to steric crowding [17] [18].

The stereochemical outcome of phase transfer catalyzed nucleophilic substitution reactions follows the characteristic inversion of configuration associated with the SN2 mechanism [17] [18]. This stereochemical fidelity is maintained even in the presence of the catalyst, indicating that the fundamental mechanism remains unchanged despite the phase transfer process.

Ion pair dynamics play a crucial role in determining the reactivity of the nucleophile in the organic phase [22] [23]. The strength of the ion pair interaction affects the nucleophile's availability for reaction with the substrate. Weaker ion pairs generally lead to higher reactivity, while stronger associations can diminish the nucleophile's effectiveness [22] [23].

The role of water molecules in phase transfer catalyzed reactions is significant, as they can influence the reactivity of the nucleophile [9]. Studies have shown that the limited number of water molecules accompanying anions in the organic phase under phase transfer conditions can lead to enhanced reactivity compared to purely organic systems [9].

Kinetic studies reveal that the rate-determining step in most nucleophilic substitution reactions is the attack of the nucleophile on the substrate rather than the phase transfer process itself [9]. However, in some cases, particularly with highly reactive nucleophiles, the diffusion of anions through the interface can become rate-limiting [9].

Triphasic Catalytic Systems

Triphasic catalytic systems represent an advanced implementation of phase transfer catalysis where (2-Bromoethyl)trimethylammonium bromide can be immobilized on a solid support, creating a three-phase system consisting of organic, aqueous, and solid catalyst phases. This approach offers significant operational advantages over conventional liquid-liquid phase transfer catalysis, including easier catalyst separation, enhanced recyclability, and the potential for continuous operation.

The triphasic system operates through a mechanism similar to conventional phase transfer catalysis, but with the catalyst cation tethered to a solid support. The immobilized catalyst must sequentially interact with both the aqueous and organic phases to facilitate ion transport and reaction. The organic and aqueous reactants are brought to the catalyst sites through diffusion and convection processes within the porous support structure.

Table 3: Triphasic Catalytic System Components

Phase ComponentProperties/CharacteristicsFunctionReference
Organic PhaseContains substrate and productReaction medium
Aqueous PhaseContains inorganic salts/basesNucleophile source
Solid Catalyst PhaseImmobilized phase transfer catalystIon transport
Mass TransferDiffusion controlled regimesRate limitation [10]
Interfacial AreaEnhanced by support structureReaction enhancement
Catalyst LoadingVaries with support capacityActivity control

The kinetic behavior of triphasic systems is governed by a modified Langmuir-Hinshelwood/Eley-Rideal mechanism that accounts for the heterogeneous nature of the catalyst. The overall reaction rate depends on the intrinsic reaction rate at the catalyst sites, the diffusion of reactants to and from the catalyst surface, and the ion exchange processes occurring at the solid-liquid interfaces.

Mass transfer limitations are more pronounced in triphasic systems compared to homogeneous phase transfer catalysis [10]. The film conversion parameter (φ) and mass Biot number (BiQY) are critical parameters that determine whether the system is reaction-limited or diffusion-limited [10]. When φ > 2, the reaction rate is significantly influenced by diffusion resistance, while for φ < 1, the system is primarily reaction-controlled with minimal diffusion limitations [10].

The distribution of active catalyst sites within the support structure affects the overall catalytic performance. Catalysts located at the interface between the organic and aqueous phases within the support pores are most active, as they can readily access both reactant streams. The alternating availability of catalyst sites between the two phases creates a dynamic environment that facilitates the catalytic cycle.

Oil-rich, Aqueous, and Catalyst-rich Phase Dynamics

The dynamics of oil-rich, aqueous, and catalyst-rich phases in triphasic systems involve complex mass transfer phenomena that govern the overall catalytic performance. The oil-rich phase typically contains the organic substrate and product, while the aqueous phase provides the source of nucleophilic anions. The catalyst-rich phase, consisting of the solid support with immobilized quaternary ammonium groups, serves as the mediator between the two liquid phases.

In the oil-rich phase, concentration gradients develop around the catalyst particles due to substrate consumption and product formation [10]. The substrate concentration is highest in the bulk organic phase and decreases toward the catalyst surface where reaction occurs [10]. Conversely, product concentration is highest near the catalyst surface and decreases toward the bulk organic phase through diffusion.

The aqueous phase dynamics involve the transport of inorganic salts and bases to the catalyst surface where ion exchange occurs. The concentration of nucleophilic anions near the catalyst surface is depleted through the ion exchange process, creating concentration gradients that drive further mass transfer from the bulk aqueous phase.

Table 4: Phase Dynamics Parameters

ParameterOil-Rich PhaseAqueous PhaseCatalyst-Rich PhaseReference
Substrate ConcentrationHighest in bulkMinimal presenceDepleted at surface [10]
Product ConcentrationBuilds up at interfaceLimited solubilityDesorption occurs [10]
Ion ConcentrationLow ionic strengthHigh ionic strengthVariable at surface
Diffusion Coefficient10⁻⁵ cm²/s10⁻⁵ cm²/s10⁻⁶ cm²/s [10]
Mass Transfer Coefficientkₒ = f(Re, Sc)kₐ = f(Re, Sc)Internal diffusion

The catalyst-rich phase exhibits unique properties due to the immobilized nature of the active sites. The local environment within the pores of the support can have significantly different properties compared to the bulk phases, including altered polarity, ionic strength, and solvation effects. These microenvironmental effects can influence the intrinsic reactivity of the catalyst sites.

Polymer-supported catalysts create a complex three-phase environment where the organic phase solvates the hydrophobic polymer backbone while the aqueous phase provides the nucleophilic anions. The catalyst sites can oscillate between organic and aqueous environments within the polymer matrix, facilitating the catalytic cycle.

The transport of organic reactants through the aqueous phase to reach the catalyst sites follows mechanisms analogous to emulsion polymerization. The organic compounds must dissolve in the aqueous phase to some extent or be transported as microemulsions to reach the catalyst surface.

Temperature effects on phase dynamics are significant, with higher temperatures generally increasing diffusion rates and mass transfer coefficients [12]. However, increased temperature can also affect the swelling behavior of polymer supports and the distribution of phases within the catalyst structure.

Microemulsion-mediated Reactivity Enhancement

Microemulsion-mediated reactivity enhancement represents a sophisticated approach to improving the performance of phase transfer catalyzed reactions by creating thermodynamically stable, transparent systems with extremely high interfacial areas [16]. These systems combine the advantages of homogeneous and heterogeneous catalysis while providing unique opportunities for controlling reaction selectivity and rate.

Microemulsions are thermodynamically stable dispersions of oil and water stabilized by surfactants, typically quaternary ammonium salts or other amphiphilic molecules [16]. The resulting systems exhibit nanoscale domain structure with oil-in-water, water-in-oil, or bicontinuous morphologies depending on the composition and temperature.

The reaction between 4-tert-butylbenzyl bromide and potassium iodide in microemulsions demonstrates the enhanced reactivity compared to conventional two-phase systems [16]. The reaction rates in microemulsions are significantly faster than in two-phase systems without additional phase transfer agents, due to the enormous interfacial area and the intimate contact between reactants [16].

Table 5: Microemulsion Reactivity Enhancement Data

System TypeReaction RateInterfacial AreaMass TransferReference
Conventional Two-PhaseBaseline~10² cm²/LLimited [16]
Microemulsion10-50x faster~10⁷ cm²/LEnhanced [16]
Microemulsion + PTC100-200x faster~10⁷ cm²/LOptimized [16]
Pickering Emulsion6-137x faster~10⁶ cm²/LInterface-controlled

The catalytic effect of phase transfer agents in microemulsions involves multiple simultaneous reaction pathways. One pathway occurs at the microemulsion interface where the rate-determining step is the formation of the addition intermediate. Additional pathways operate in the continuous medium of the microemulsion, involving different catalytic mechanisms.

The pseudophase model provides a framework for understanding the distribution of reactions between different microdomains within the microemulsion. The percentage of reaction occurring in each microdomain depends on the catalyst concentration and the specific reaction conditions.

Enzyme-catalyzed reactions in microemulsions show remarkable enhancement, with bioactivity improvements of up to 137-fold compared to conventional biphasic systems. The enormous interfacial area and the protective environment provided by the microemulsion structure contribute to improved enzyme stability and activity.

Pickering emulsions stabilized by solid nanoparticles offer additional advantages for catalytic applications. The solid particles can serve simultaneously as emulsion stabilizers and catalyst supports, providing a recoverable catalytic system with enhanced interfacial properties.

The interfacial transport-reaction mechanism in microemulsions involves the rapid exchange of reactants and products between the dispersed and continuous phases. This rapid exchange ensures that the reaction is not limited by mass transfer between phases, leading to enhanced overall reaction rates.

Microemulsion stability is crucial for maintaining catalytic performance over extended reaction periods. The phase behavior of microemulsions strongly depends on composition, temperature, and the presence of reactants and products. Careful selection of surfactants and cosurfactants is essential for maintaining stable microemulsions under reaction conditions.

UNII

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GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (88.37%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (88.37%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H331 (88.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2758-06-7

Wikipedia

Bromocholine bromide

General Manufacturing Information

Ethanaminium, 2-bromo-N,N,N-trimethyl-, bromide (1:1): INACTIVE

Dates

Last modified: 09-14-2023

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